2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE
Overview
Description
2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound contains a pyrimidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl with thioacetic acid, followed by the coupling with benzamide under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A similar compound with a pyrimidine ring, used as an anticancer agent.
Methotrexate: Another pyrimidine-based compound with therapeutic applications.
Uniqueness
2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetyl]amino]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-2-7-21-12(17)8-13(22)20-16(21)25-9-14(23)19-11-6-4-3-5-10(11)15(18)24/h2-6,8H,1,7,9,17H2,(H2,18,24)(H,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJWTCJXDUEKPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CC(=O)N=C1SCC(=O)NC2=CC=CC=C2C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.